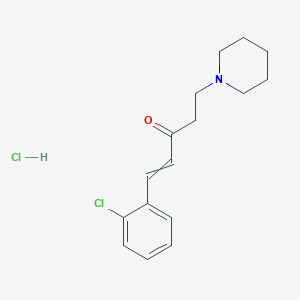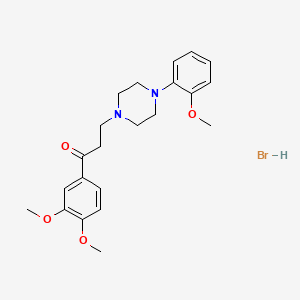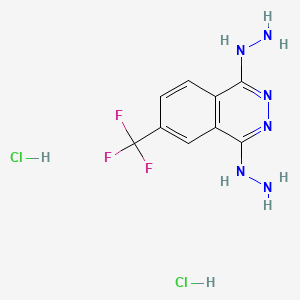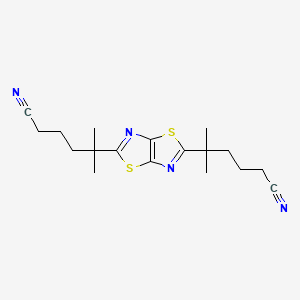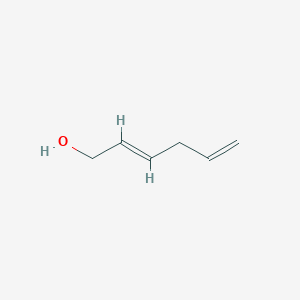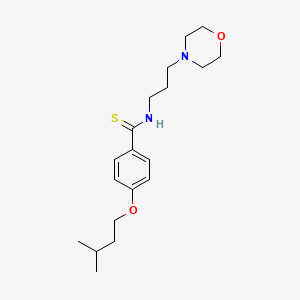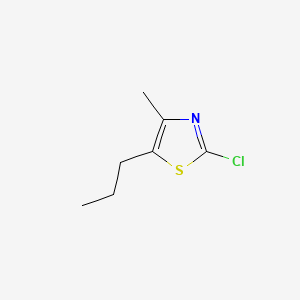
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinates. These compounds are characterized by the presence of a phosphorus atom bonded to two organic groups and an oxygen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester typically involves the reaction of phosphinic acid with appropriate organic reagents. One common method is the esterification of phosphinic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert phosphinic acid derivatives to phosphine oxides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine oxides .
Scientific Research Applications
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: Phosphinic acid derivatives have shown potential as enzyme inhibitors, particularly in the inhibition of metalloproteases. This makes them useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Some phosphinic acid derivatives are investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and bacterial infections. Their ability to inhibit specific enzymes makes them promising candidates for drug development.
Mechanism of Action
The mechanism of action of phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can occur through the formation of a stable complex between the phosphinic acid derivative and the enzyme, blocking the enzyme’s activity. The specific pathways involved depend on the target enzyme and the biological context .
Comparison with Similar Compounds
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus atom bonded to three oxygen atoms. They are often used as chelating agents and in the treatment of bone diseases.
Phosphine oxides: These compounds result from the oxidation of phosphinic acids and are used as ligands in coordination chemistry and as flame retardants.
Phosphonates: These are esters of phosphonic acids and are used in various applications, including as herbicides and antiviral agents.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in enzyme inhibition and as an intermediate in organic synthesis .
Properties
CAS No. |
26926-25-0 |
|---|---|
Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-3-17-18(16,14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
InChI Key |
MORBEBGOBMCBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


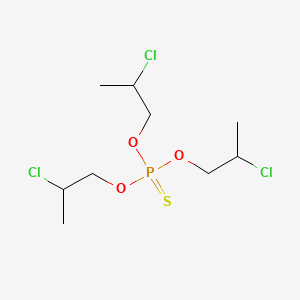
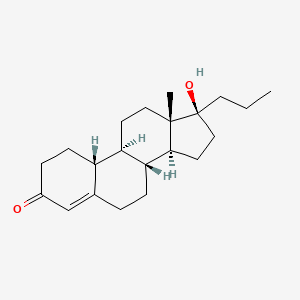
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
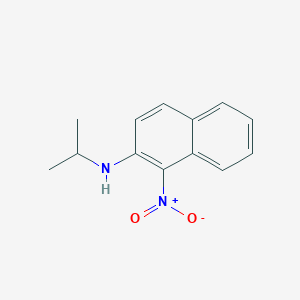
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
